molecular formula C21H17F3N2O2 B2539500 N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 339027-79-1

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2539500
CAS No.: 339027-79-1
M. Wt: 386.374
InChI Key: BMJSMLCTZAQCSO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling , which is essential for forming carbon-carbon bonds in organic synthesis. Various reagents and conditions are employed to optimize yield and purity during the synthesis process.

Chemistry

The compound serves as a valuable building block in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities. Its unique structure allows for diverse chemical transformations, making it an essential component in synthetic organic chemistry.

Biology

Research has indicated that this compound may interact with various biomolecules, leading to potential biological activities. Preliminary studies suggest that it can modulate enzyme activities or receptor functions, which could be beneficial in understanding biochemical pathways.

Medicine

This compound has been explored for its therapeutic properties:

  • Anticancer Activity : Similar dihydropyridine derivatives have shown significant anticancer properties by inducing apoptosis in cancer cell lines through modulation of critical cell signaling pathways involved in survival and proliferation.
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory activity by influencing inflammatory pathways, reducing cytokine release, and modulating immune responses. This suggests possible applications in treating inflammatory diseases.

Case Studies and Research Findings

Current literature highlights several studies focusing on the biological activity of similar compounds:

  • A study published in Molecules examined new derivatives with similar structures, demonstrating their potential in modulating biological activities relevant to cancer treatment .
  • Another investigation into dihydropyridine derivatives revealed their ability to induce apoptosis in specific cancer cell lines through targeted signaling pathways .

These findings underscore the compound's potential as a candidate for further research aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and trifluoromethyl-substituted compounds. Examples include:

Uniqueness

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research.

Biological Activity

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dihydropyridine ring, a trifluoromethyl group, and a carboxamide moiety. Its molecular formula is C21H17F3N2O2C_{21}H_{17}F_3N_2O_2, with a molecular weight of 386.37 g/mol. The IUPAC name provides insight into its structural components, which are crucial for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, leading to diverse biological effects. The exact pathways and molecular targets are under investigation, but the compound's ability to interact with specific proteins could position it as a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dihydropyridine derivatives can induce apoptosis in cancer cell lines through the modulation of cell signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. It appears to exert effects on inflammatory pathways, potentially reducing cytokine release and modulating immune responses. This activity suggests possible applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Initial investigations into related compounds have demonstrated that modifications in the molecular structure can significantly impact potency and selectivity for specific biological targets. For example, variations in substituents on the phenyl rings have been shown to influence receptor binding affinities and overall biological efficacy .

Table 1: Summary of SAR Findings

Compound VariantStructural ModificationBiological ActivityReference
Compound A2-Methyl substitutionIncreased potency
Compound BTrifluoromethyl groupEnhanced selectivity
Compound CPhenyl ring alterationReduced activity

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A study on related dihydropyridine derivatives demonstrated their ability to inhibit tumor growth in vivo models, suggesting a promising avenue for cancer therapy.
  • Case Study 2 : Research focused on inflammatory models indicated that dihydropyridine compounds could significantly reduce markers of inflammation, supporting their use in treating chronic inflammatory conditions.

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-6-2-3-10-18(14)25-19(27)17-9-5-11-26(20(17)28)13-15-7-4-8-16(12-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSMLCTZAQCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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